N-(2-hydroxyphenyl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide
CAS No.:
Cat. No.: VC14951320
Molecular Formula: C20H23N3O3
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N3O3 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-(2-hydroxyphenyl)-3-(4-oxo-2-propan-2-yl-1,2-dihydroquinazolin-3-yl)propanamide |
| Standard InChI | InChI=1S/C20H23N3O3/c1-13(2)19-22-15-8-4-3-7-14(15)20(26)23(19)12-11-18(25)21-16-9-5-6-10-17(16)24/h3-10,13,19,22,24H,11-12H2,1-2H3,(H,21,25) |
| Standard InChI Key | ZVJPHPJCQYCBCW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1NC2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC=CC=C3O |
Introduction
Synthesis Methods
The synthesis of N-(2-hydroxyphenyl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide typically involves multiple steps, starting with the formation of the quinazoline core. This can be achieved through condensation reactions involving appropriate precursors such as anthranilic acid derivatives and isopropylamine. The propanamide side chain is then introduced through further amide coupling reactions.
Synthesis Steps:
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Formation of Quinazoline Core: Condensation of anthranilic acid derivatives with isopropylamine.
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Introduction of Propanamide Side Chain: Amide coupling reaction with 2-hydroxyphenylpropanoic acid or its derivatives.
Biological Activities
Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activity of N-(2-hydroxyphenyl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide would depend on its ability to interact with biological targets, such as enzymes or receptors.
| Biological Activity | Potential Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways |
| Anticancer | Inhibition of cell proliferation or induction of apoptosis |
| Antimicrobial | Disruption of microbial cell wall synthesis or membrane integrity |
Key Research Highlights:
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Cancer Treatment: Quinazoline derivatives have shown efficacy in inhibiting cancer cell growth by targeting specific pathways involved in cell proliferation.
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Antimicrobial Therapy: The antimicrobial properties of quinazolines make them candidates for developing new antibiotics.
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